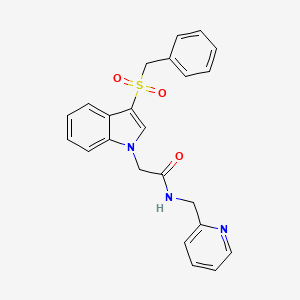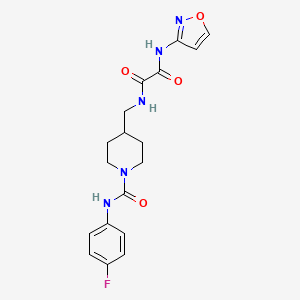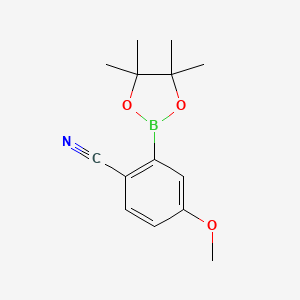![molecular formula C20H27N3O2 B2566884 N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide CAS No. 1280945-45-0](/img/structure/B2566884.png)
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide, commonly known as CP-122,721, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-122,721 is a selective antagonist of the neuropeptide Y receptor, which is involved in the regulation of appetite, energy homeostasis, and stress response. In
Mécanisme D'action
CP-122,721 acts as a selective antagonist of the neuropeptide Y receptor, specifically the Y1 receptor subtype. Neuropeptide Y is a peptide neurotransmitter that is involved in the regulation of various physiological processes, including appetite, energy homeostasis, and stress response. By blocking the Y1 receptor, CP-122,721 inhibits the effects of neuropeptide Y, leading to decreased food intake and body weight, reduced anxiety-like behavior, and attenuated drug-seeking behavior.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have various biochemical and physiological effects in animal studies. In addition to its effects on food intake, body weight, anxiety, and addiction, CP-122,721 has also been shown to modulate the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. CP-122,721 has been shown to decrease corticosterone levels, suggesting that it may have potential as a treatment for stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-122,721 in lab experiments is its selectivity for the Y1 receptor subtype, which allows for more specific targeting of neuropeptide Y signaling. However, one limitation is that CP-122,721 has only been studied in animal models, and its effects in humans are not yet known. Additionally, the synthesis method for CP-122,721 is complex and may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on CP-122,721. One area of interest is its potential as a treatment for obesity, anxiety disorders, and substance use disorders in humans. Another area of interest is its effects on the hypothalamic-pituitary-adrenal axis and its potential as a treatment for stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of CP-122,721 and its effects on other physiological processes. Overall, CP-122,721 has the potential to be a valuable tool for understanding neuropeptide Y signaling and developing new treatments for various disorders.
Méthodes De Synthèse
CP-122,721 can be synthesized through a multistep process involving the reaction of 4-hydroxyphenylpyrrolidine with 1-cyanocycloheptanone, followed by acylation with chloroacetyl chloride. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
CP-122,721 has been studied for its potential therapeutic applications in various areas, including obesity, anxiety, and addiction. In animal studies, CP-122,721 has been shown to decrease food intake and body weight, reduce anxiety-like behavior, and attenuate drug-seeking behavior. These findings suggest that CP-122,721 may have potential as a treatment for obesity, anxiety disorders, and substance use disorders.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-15-20(11-3-1-2-4-12-20)22-19(25)14-23-13-5-6-18(23)16-7-9-17(24)10-8-16/h7-10,18,24H,1-6,11-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTSKNXVTKYYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCC2C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)
![6-(4-fluorophenyl)-N-isobutyl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566806.png)
![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)
![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)







![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2566823.png)
